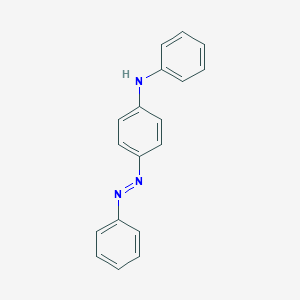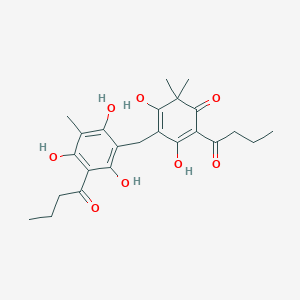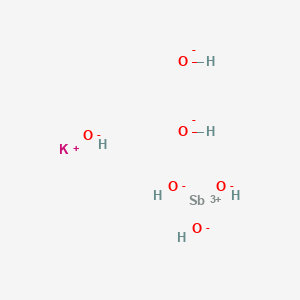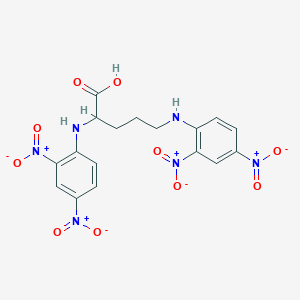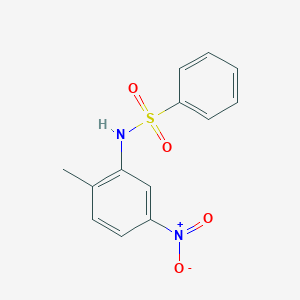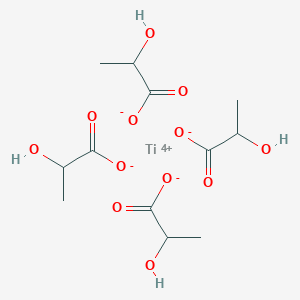
Titanium lactate
Vue d'ensemble
Description
Titanium lactate is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and alcohol. This compound is known for its ability to form stable complexes with various organic molecules, making it an important tool in the field of chemistry.
Mécanisme D'action
The mechanism of action of titanium lactate is not well understood. However, it is believed that it forms stable complexes with various organic molecules, which can alter their chemical and physical properties.
Effets Biochimiques Et Physiologiques
Titanium lactate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using titanium lactate in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that can be stored for long periods of time. However, one limitation is that it can be difficult to work with, as it can form complexes with a wide range of organic molecules, which can make it difficult to isolate and purify specific compounds.
Orientations Futures
There are many potential future directions for research involving titanium lactate. For example, researchers could investigate its potential as a catalyst for various chemical reactions, or explore its potential as a stabilizer for various organic compounds. Additionally, researchers could investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation.
Applications De Recherche Scientifique
Titanium lactate is commonly used in scientific research as a catalyst for various chemical reactions. It is also used as a stabilizer for various organic compounds, such as proteins and enzymes. Additionally, titanium lactate is used in the production of various materials, such as ceramics and glass.
Propriétés
Numéro CAS |
14814-02-9 |
|---|---|
Nom du produit |
Titanium lactate |
Formule moléculaire |
C12H20O12Ti |
Poids moléculaire |
404.15 g/mol |
Nom IUPAC |
2-hydroxypropanoate;titanium(4+) |
InChI |
InChI=1S/4C3H6O3.Ti/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |
Clé InChI |
AIFLGMNWQFPTAJ-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
Autres numéros CAS |
79533-80-5 14678-53-6 14814-02-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

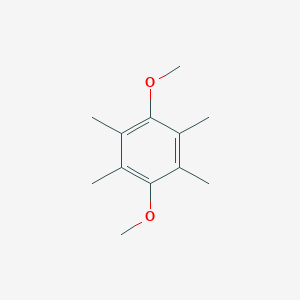
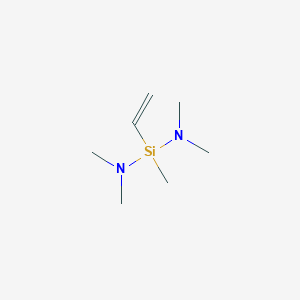
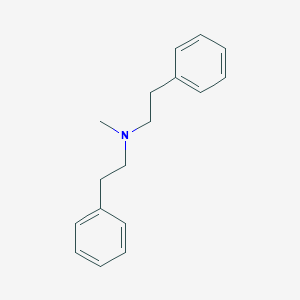
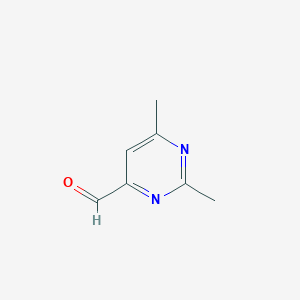
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
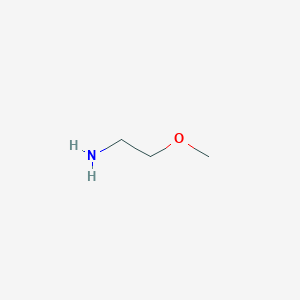
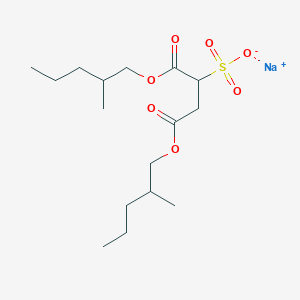
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
